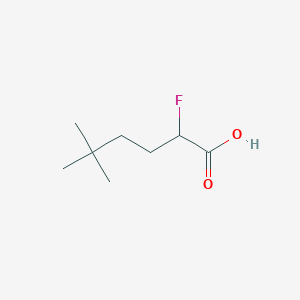
2-Fluoro-5,5-dimethylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H15FO2 It is a derivative of hexanoic acid, where a fluorine atom is substituted at the second carbon and two methyl groups are attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5,5-dimethylhexanoic acid can be achieved through several methods. One common approach involves the fluorination of 5,5-dimethylhexanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 5,5-dimethylhexanoic acid in an appropriate solvent, such as dichloromethane, at low temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One potential route is the catalytic fluorination of 5,5-dimethylhexanoic acid using a metal fluoride catalyst. This method allows for the efficient production of the compound on a larger scale, with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5,5-dimethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of this compound derivatives, such as ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2-Fluoro-5,5-dimethylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s reactivity and stability, allowing it to interact with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Fluoro-5,5-dimethylhexanoic acid can be compared with other similar compounds, such as:
5,5-Dimethylhexanoic acid: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluorohexanoic acid: Similar fluorination but without the additional methyl groups, leading to variations in steric effects and reactivity.
2-Chloro-5,5-dimethylhexanoic acid: Substitution of fluorine with chlorine, affecting the compound’s chemical behavior and applications.
Properties
Molecular Formula |
C8H15FO2 |
|---|---|
Molecular Weight |
162.20 g/mol |
IUPAC Name |
2-fluoro-5,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H15FO2/c1-8(2,3)5-4-6(9)7(10)11/h6H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
WZERTGHBTLKIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13459667.png)
![1-Azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B13459673.png)
![Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459675.png)
![[4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid](/img/structure/B13459685.png)
![tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13459691.png)
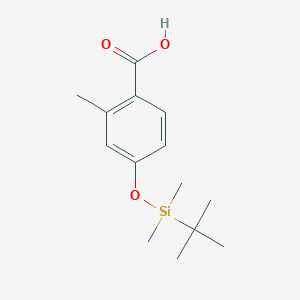
![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B13459719.png)
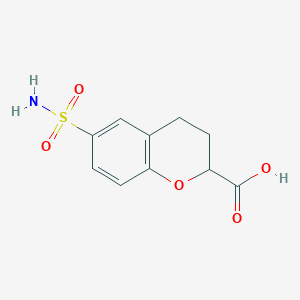
amine hydrochloride](/img/structure/B13459728.png)
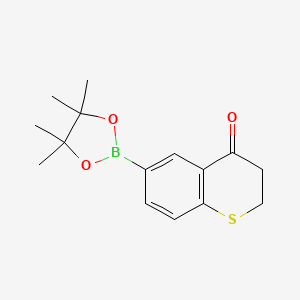
![Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459740.png)
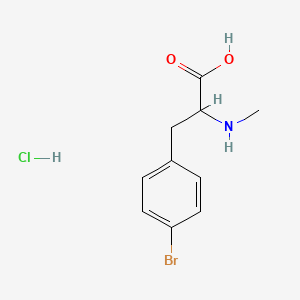

![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)
